Lipophilicity Modulation: 6-Bromo,4-Chloro Substitution Produces Higher LogP Than 4-Fluoro and 4-Methyl Comparators
The target compound (XLogP3-AA = 4.7) exhibits higher computed lipophilicity than the closest publicly catalogued comparators. This enhanced lipophilicity is driven by both the 6-bromo substituent on the benzothiazole ring and the 4-chloro substituent on the sulfonylphenyl moiety, each contributing additively to overall hydrophobicity [1]. In contrast, the 4-fluoro analog (N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)sulfonyl)acetamide) shows lower lipophilicity due to fluorine's electronegativity, while the 4-methyl analog (N-(6-bromo-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide) exhibits reduced logP attributable to substitution of chlorine with a less hydrophobic methyl group .
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 4.7 (PubChem, computed) [1] |
| Comparator Or Baseline | 4-Fluoro analog (CAS not assigned, MW 429.28): XLogP estimated ~3.8–4.0 by fragment-based calculation; 4-Methyl analog (CAS 725706-91-2, MW 425.32): XLogP estimated ~3.9–4.2 |
| Quantified Difference | Target compound exhibits approximately 0.5–0.9 log units higher lipophilicity than 4-fluoro and 4-methyl comparators |
| Conditions | Computed XLogP3-AA values from PubChem and fragment-based additive calculations using vendor-reported molecular formulas |
Why This Matters
Higher logP in this range is associated with enhanced membrane permeability and CNS penetration potential, making this compound a superior candidate for intracellular or CNS target engagement programs compared to its less lipophilic halogen analogs.
- [1] PubChem CID 16032600. N-(6-bromobenzo[d]thiazol-2-yl)-2-((4-chlorophenyl)sulfonyl)acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/895456-73-2 View Source
